molecular formula C23H27N3O3 B2899348 1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034292-74-3

1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2899348
CAS No.: 2034292-74-3
M. Wt: 393.487
InChI Key: CJJKIGXKBZHHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034292-74-3) is a synthetic organic compound with a molecular formula of C₂₃H₂₇N₃O₃ and a molecular weight of 393.5 g/mol . It features a complex multi-ring structure incorporating both azetidine and piperidine moieties, which are of significant interest in modern medicinal chemistry for drug discovery efforts. The presence of the 3'-methoxy-[1,1'-biphenyl] group and a terminal carboxamide functional group makes this compound a valuable chemical entity for probing biological interactions. Compounds within the broader piperidine carboxamide class have been identified as a promising chemical series with potent and selective activity in phenotypic screens, demonstrating potential for optimization into therapeutic candidates . Specifically, related piperidine carboxamides have been shown to act as potent, reversible, and species-selective inhibitors of specific protease active sites, exhibiting nanomolar potency in disease-relevant cellular assays . This suggests potential research applications for this compound class in developing novel mechanism of action. This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-29-21-4-2-3-19(13-21)16-5-7-18(8-6-16)23(28)26-14-20(15-26)25-11-9-17(10-12-25)22(24)27/h2-8,13,17,20H,9-12,14-15H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJKIGXKBZHHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure, which includes an azetidine ring, a piperidine moiety, and a methoxy-substituted biphenyl carbonyl group. The molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 330.39 g/mol. The structural representation is essential for understanding its interaction with biological targets.

1. Inhibition of Key Enzymes

Research indicates that compounds similar to This compound may act as inhibitors of specific enzymes involved in various signaling pathways. For instance, studies on related compounds have shown activity against phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival .

2. Receptor Modulation

The compound's structural features suggest potential interactions with receptors such as the cannabinoid receptors (CB1 and CB2). Compounds with similar structures have been evaluated for their antagonistic properties against these receptors, which are implicated in numerous physiological processes including appetite regulation and pain sensation .

In Vitro Studies

In vitro assays have demonstrated that derivatives of the compound exhibit varying degrees of biological activity. For instance, IC50 values (the concentration required to inhibit 50% of the target activity) for related compounds have been reported in the nanomolar range, indicating potent inhibition capabilities .

CompoundTargetIC50 (nM)Reference
Compound API3Kδ475
Compound BCB1 Receptor100
Compound CCAR Inverse Agonist126.9

1. Anti-inflammatory Activity

In a study assessing the anti-inflammatory potential of similar compounds, it was found that modifications at the piperidine position significantly enhanced the anti-inflammatory effects in murine models . The presence of the methoxy group contributed to increased solubility and bioavailability.

2. Neuroprotective Effects

Another case study explored the neuroprotective properties of related azetidine derivatives. These compounds were shown to reduce neuronal apoptosis in vitro under oxidative stress conditions, suggesting a protective mechanism that could be beneficial in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Compound Name Biphenyl Substituents Heterocycle Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Reference
1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide (Target) 3'-Methoxy Azetidine Piperidine-4-carboxamide ~477.5 (estimated) Hypothesized enhanced rigidity & H-bonding N/A
N-Cyclohexyl-4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)piperidine-4-carboxamide 3',5'-Dichloro Piperidine Carboxamide, Methoxyacetyl 517.49 Molecular glue candidate (optimized yield: 67%)
4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)piperidine-4-carboxamide 3',5'-Dichloro Piperidine Carboxamide, Methoxyacetyl 435.34 High synthetic yield (91%)
1-(4-Fluorophenyl)-4-(4-hydroxy-4-(4'-methoxy-[1,1'-biphenyl]-4-yl)piperidin-1-yl)butan-1-one 4'-Methoxy Piperidine Hydroxypiperidine, Ketone ~497.5 (estimated) High yield (93%) via Pd-catalyzed coupling
N-[4-Methoxy-3-(4-methylpiperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide 4-Methoxy, Oxadiazole Piperazine Carboxamide, Oxadiazole 497.59 Receptor-targeted design (e.g., kinase inhibition)

Key Observations

Substituent Effects: Electron-Donating Groups: The 3'-methoxy group in the target compound may enhance solubility and metabolic stability compared to electron-withdrawing substituents like 3',5'-dichloro in . Methoxy groups are known to improve membrane permeability in drug-like molecules .

Heterocycle Impact: Azetidine vs. However, piperidine-based compounds are synthetically more accessible, as seen in high-yield preparations (e.g., 91% in ). Piperazine Derivatives: Compounds like incorporate piperazine, which offers additional hydrogen-bonding sites but may increase polarity and reduce BBB penetration.

Functional Group Variations :

  • Carboxamide vs. Ester/Ketone : The carboxamide group in the target compound and analogs (e.g., ) supports hydrogen bonding, critical for receptor interactions. In contrast, ketone- or ester-containing derivatives (e.g., ) may prioritize metabolic stability or prodrug strategies.

Preparation Methods

Acylation of Azetidine with Biphenyl Carbonyl

The azetidine intermediate is acylated with 3'-methoxy-[1,1'-biphenyl]-4-carbonyl chloride. Reacting azetidine hydrochloride with the acyl chloride in dichloromethane using triethylamine as a base affords 1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)azetidine in 75–85% yield. Microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency.

Linking Azetidine and Piperidine-4-carboxamide

The azetidine and piperidine fragments are connected via nucleophilic substitution or amide coupling. For instance, 1-(3-bromopropyl)piperidine-4-carboxamide reacts with 1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)azetidine in DMF with K₂CO₃ at 80°C, yielding the target compound in 60–70% yield. Alternatively, reductive amination using sodium cyanoborohydride links the fragments via an amine spacer.

Optimization and Alternative Routes

Protecting Group Strategies

Benzhydryl and acetyl groups are commonly used to protect azetidine and piperidine nitrogens during synthesis. Hydrogenolysis or acidic hydrolysis removes these groups post-coupling, though trifluoroacetyl groups offer milder deprotection with aqueous ammonia.

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) improve solubility in coupling reactions, while Pd catalysts (e.g., Pd(OAc)₂) enhance Suzuki-Miyaura efficiency. For Mitsunobu cyclization, CMBP outperforms traditional DEAD-PPh₃ systems in preventing phosphine-sulfonamide side reactions.

Yield and Purity Data

  • Azetidine cyclization: 70–85% yield
  • Piperidine alkylation: 60–75% yield
  • Biphenyl carbonyl formation: 80–90% yield
  • Final coupling: 60–70% yield

Q & A

Q. How can researchers optimize the synthesis of 1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves iterative adjustments to reaction conditions. Key strategies include:

  • Coupling Reaction Optimization : Use azetidine-3-yl intermediates with biphenyl carbonyl groups under peptide coupling agents (e.g., HATU, EDCI) in anhydrous DMF at 0–25°C. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Enhancement : Pre-activate carboxylic acid groups (e.g., 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid) with DCC/DMAP before reacting with azetidine derivatives .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H- and 13^13C-NMR to confirm substituent positions (e.g., methoxy group at 3'-biphenyl, amide linkage). Compare shifts with similar piperidine-azetidine hybrids .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C24_24H27_27N3_3O4_4) and detect impurities .
  • X-ray Crystallography : Resolve stereochemistry of the azetidine-piperidine core, as seen in structurally analogous compounds .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., piperidine-carboxamides with CNS or antimicrobial activity) .
  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} comparison to ascorbic acid) .
    • Antimicrobial Testing : Broth microdilution against S. aureus and E. coli (MIC determination) .
  • Dose-Response Curves : Use 3–5 logarithmic concentrations in triplicate to assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target binding?

Methodological Answer:

  • Substituent Variation :
    • Methoxy Group : Replace with halogens (e.g., Cl, Br) to test hydrophobic interactions, as seen in brominated pyridine analogs .
    • Piperidine Core : Introduce methyl or fluorine groups at C4 to modulate lipophilicity and blood-brain barrier penetration .
  • Binding Affinity Assays : Surface plasmon resonance (SPR) or ITC to quantify interactions with targets (e.g., GPCRs, kinases) .

Q. What strategies address poor solubility in biological assays while maintaining potency?

Methodological Answer:

  • Prodrug Design : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) to improve membrane permeability, as demonstrated in piperidine-carboxylate analogs .
  • Formulation Adjustments : Use co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes .
  • Structural Tweaks : Introduce polar groups (e.g., hydroxyl) on the biphenyl moiety without disrupting target binding .

Q. How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate:
    • Metabolic Sites : CYP450-mediated oxidation of methoxy or piperidine groups .
    • Toxicity Alerts : Screen for Ames test positivity or hERG inhibition .
  • Molecular Dynamics Simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify labile regions .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Bioavailability : Compare oral vs. intravenous administration in rodent models .
    • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs .
  • Metabolite Identification : LC-MS/MS to detect inactive or toxic metabolites that explain efficacy gaps .

Methodological Challenges and Solutions

  • Crystallization Difficulties : Use slow evaporation with mixed solvents (e.g., CHCl3_3/MeOH) to obtain single crystals for X-ray analysis .
  • HPLC Method Development : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) for baseline separation of diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.